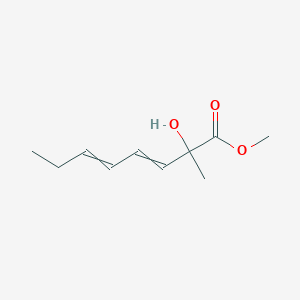
Methyl 2-hydroxy-2-methylocta-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is an organic compound with the molecular formula C10H16O3. It contains a hydroxyl group, a methyl group, and an ester functional group. This compound is known for its unique structure, which includes multiple double bonds and a tertiary alcohol group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate can be synthesized through various methods. One common approach involves the hydrovinylation of 1,3-dienes using cobalt catalysts. This method typically involves the use of cobalt complexes with ligands such as [dppe]CoCl2 and [dppp]CoCl2 under specific reaction conditions . The reaction is carried out under an inert atmosphere, and the resulting product is purified through filtration and washing with solvents like diethyl ether and hexane .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrovinylation processes using optimized cobalt catalysts and reaction conditions. The scalability of this method allows for the efficient production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 2-hydroxy-2-methylocta-3,5-dienoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-methylocta-3,5-dienoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Similar in structure but with different functional groups and reactivity.
3,5-Octadienoic acid, 2-hydroxy-2-methyl-, methyl ester: Shares the octadienoate backbone but differs in specific substituents.
Uniqueness
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is unique due to its combination of multiple double bonds, a tertiary alcohol group, and an ester functional group
Properties
CAS No. |
83206-08-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-methylocta-3,5-dienoate |
InChI |
InChI=1S/C10H16O3/c1-4-5-6-7-8-10(2,12)9(11)13-3/h5-8,12H,4H2,1-3H3 |
InChI Key |
ZMRRVTWWWYNQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC(C)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















